Cas no 2227730-22-3 ((2S)-5,5,6,6-tetrafluorohexan-2-amine)

(2S)-5,5,6,6-Tetrafluorohexan-2-amine is a chiral fluorinated amine compound with potential applications in pharmaceutical and agrochemical synthesis. Its key structural features include a stereogenic center at the C2 position and a perfluorinated alkyl chain, which may enhance lipophilicity and metabolic stability. The tetrafluoro substitution introduces unique electronic and steric properties, making it a valuable building block for designing bioactive molecules. The (S)-enantiomer offers enantioselective advantages in asymmetric synthesis. This compound is particularly useful in medicinal chemistry for optimizing pharmacokinetic profiles due to its fluorine-rich moiety. High purity and well-defined stereochemistry ensure reproducibility in research and development applications.
(2S)-5,5,6,6-tetrafluorohexan-2-amine structure
2227730-22-3 structure
Product Name:(2S)-5,5,6,6-tetrafluorohexan-2-amine
CAS No:2227730-22-3
MF:C6H11F4N
MW:173.151855707169
CID:6428347
PubChem ID:165687330
Update Time:2025-08-04

(2S)-5,5,6,6-tetrafluorohexan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-5,5,6,6-tetrafluorohexan-2-amine
    • EN300-1946974
    • 2227730-22-3
    • Inchi: 1S/C6H11F4N/c1-4(11)2-3-6(9,10)5(7)8/h4-5H,2-3,11H2,1H3/t4-/m0/s1
    • InChI Key: MFTNTDATDYLESC-BYPYZUCNSA-N
    • SMILES: FC(C(F)F)(CC[C@H](C)N)F

Computed Properties

  • Exact Mass: 173.08276200g/mol
  • Monoisotopic Mass: 173.08276200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-5,5,6,6-tetrafluorohexan-2-amine

Exploring the Unique Properties and Applications of (2S)-5,5,6,6-tetrafluorohexan-2-amine (CAS No. 2227730-22-3)

The compound (2S)-5,5,6,6-tetrafluorohexan-2-amine (CAS No. 2227730-22-3) is a fluorinated amine derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, agrochemicals, and materials science. This chiral amine, characterized by its tetrafluorohexane backbone and stereospecific (2S) configuration, offers a fascinating case study for researchers exploring the intersection of fluorine chemistry and asymmetric synthesis.

One of the most intriguing aspects of 2227730-22-3 is its fluorine-rich structure, which imparts remarkable stability and lipophilicity to the molecule. The strategic placement of four fluorine atoms at the 5,5,6,6 positions creates a unique electronic environment that influences both the compound's reactivity and its potential biological activity. This characteristic has led to growing interest in its potential as a building block for drug discovery, particularly in the development of CNS-targeting therapeutics where fluorine substitution patterns are known to enhance blood-brain barrier penetration.

Recent advances in fluorine chemistry have highlighted the importance of compounds like (2S)-5,5,6,6-tetrafluorohexan-2-amine in addressing contemporary challenges in medicinal chemistry. The pharmaceutical industry's ongoing search for novel bioactive scaffolds has put fluorinated compounds at the forefront of research, with particular emphasis on their ability to modulate pharmacokinetic properties. The chiral amine functionality in this molecule makes it especially valuable for creating enantiomerically pure pharmaceuticals, addressing the increasing regulatory emphasis on stereochemical control in drug development.

From a synthetic chemistry perspective, the preparation of CAS 2227730-22-3 presents interesting challenges and opportunities. The incorporation of multiple fluorine atoms requires specialized fluorination techniques, while the preservation of chiral integrity demands careful consideration of reaction conditions. Recent literature has described innovative approaches to its synthesis, including asymmetric catalytic methods and stereospecific transformations of fluorinated precursors. These methodological developments contribute to the broader field of organofluorine chemistry, which continues to expand our toolkit for creating complex fluorinated molecules.

The potential applications of (2S)-5,5,6,6-tetrafluorohexan-2-amine extend beyond pharmaceuticals. In materials science, its unique combination of fluorine content and amine functionality makes it a candidate for developing specialty polymers with enhanced thermal stability and chemical resistance. The compound's ability to influence surface properties has sparked interest in its use for creating fluorinated coatings and interfacial modifiers, particularly in electronics and advanced materials applications where precise control of surface energy is crucial.

Environmental considerations surrounding fluorinated compounds have led to increased research into the ecological profile of molecules like 2227730-22-3. While traditional perfluorinated compounds have raised concerns about persistence, the specific structure of this amine derivative, with its breakable carbon chain and metabolizable amine group, may offer advantages in terms of environmental degradability. This aspect is particularly relevant given current regulatory trends favoring sustainable fluorine chemistry and the development of fluorinated compounds with reduced environmental impact.

Analytical characterization of (2S)-5,5,6,6-tetrafluorohexan-2-amine presents unique challenges and opportunities due to its fluorine content. Advanced techniques such as 19F NMR spectroscopy and high-resolution mass spectrometry play crucial roles in verifying its structure and purity. The distinct 19F NMR signature of this compound, resulting from its specific fluorine substitution pattern, serves as a valuable fingerprint for quality control in research and production settings.

Looking to the future, CAS 2227730-22-3 represents an important example of how strategic fluorine incorporation can expand the boundaries of molecular design. Its combination of chirality, fluorine content, and amine functionality creates a versatile platform for innovation across multiple scientific disciplines. As research continues to uncover new applications for this and related fluorinated compounds, it stands as a testament to the ongoing importance of fluorine chemistry in addressing contemporary scientific and technological challenges.

The growing body of research surrounding (2S)-5,5,6,6-tetrafluorohexan-2-amine underscores its potential as a valuable tool in chemical biology and drug discovery. Its ability to serve as both a structural motif and a property-modifying element in larger molecular architectures makes it particularly valuable in fragment-based drug design approaches. The compound's privileged structure characteristics continue to inspire new synthetic methodologies and application strategies in academic and industrial laboratories worldwide.

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